5-Amino-1-cyclopentyl-1H-pyrazol-3-ol

Description

Significance of Pyrazole (B372694) Derivatives in Heterocyclic Chemistry

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are a critical class of compounds in organic chemistry. nih.govpharmatutor.orgresearchgate.net Their structural motif is present in numerous naturally occurring and synthetic molecules with significant biological activities. pharmatutor.orgekb.eg The versatility of the pyrazole core allows for a wide array of chemical modifications, leading to a diverse library of derivatives. researchgate.netnih.gov

The significance of pyrazole derivatives is underscored by their prevalence in a variety of commercial products, including pharmaceuticals and agrochemicals. For instance, several approved drugs incorporate a pyrazole scaffold, highlighting their therapeutic relevance. nih.gov The broad spectrum of biological activities associated with pyrazole derivatives includes anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties. pharmatutor.orgresearchgate.netnih.gov This wide range of applications has cemented the pyrazole nucleus as a "privileged scaffold" in medicinal chemistry.

The chemical reactivity of the pyrazole ring, characterized by its aromaticity and the presence of two nitrogen atoms, allows for various synthetic transformations. researchgate.net This facilitates the creation of complex molecules with tailored properties, further enhancing their importance in the synthesis of novel compounds.

Unique Structural Attributes of 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol

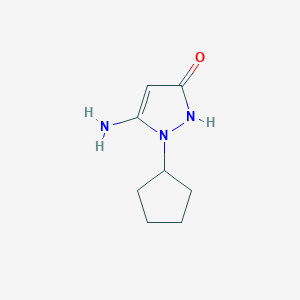

The core of the molecule is a pyrazol-3-ol ring. The "-ol" suffix indicates the presence of a hydroxyl group at position 3, which can also exist in its tautomeric form as a pyrazolone (B3327878). This tautomerism is a key feature of hydroxypyrazoles and can significantly influence the compound's chemical reactivity and biological interactions.

An amino group is substituted at position 5. The presence of this primary amine introduces a nucleophilic center and a site for hydrogen bonding, which can be crucial for its interaction with biological targets. nih.gov The cyclopentyl group attached to the nitrogen at position 1 is a bulky, lipophilic moiety. This group can influence the molecule's solubility, membrane permeability, and how it fits into the binding pockets of enzymes or receptors. google.com The combination of the polar amino and hydroxyl groups with the nonpolar cyclopentyl ring gives the molecule an amphiphilic character.

Table 1: Inferred Structural and Physicochemical Properties of Pyrazole Derivatives

| Property | General Value/Characteristic for Pyrazole Derivatives | Likely Contribution from Moieties in this compound |

| Molecular Weight | Varies | 167.21 g/mol (for C8H13N3O) |

| Hydrogen Bond Donors | Variable | 2 (from -NH2 and -OH groups) |

| Hydrogen Bond Acceptors | Variable | 3 (from the two ring nitrogens and the oxygen) |

| LogP (Lipophilicity) | Wide range | The cyclopentyl group increases lipophilicity, while the amino and hydroxyl groups decrease it. |

| Tautomerism | Common in hydroxypyrazoles | Exists as this compound and its tautomer, 5-Amino-1-cyclopentyl-1,2-dihydro-3H-pyrazol-3-one. |

This table presents generalized properties for pyrazole derivatives and inferred contributions for the specific compound based on its structure. Specific experimental values for this compound may vary.

Overview of Research Trajectories in Pyrazolol Chemistry

Research in pyrazolol chemistry, a subfield of pyrazole chemistry focusing on hydroxyl-substituted pyrazoles (and their pyrazolone tautomers), is driven by the quest for new molecules with enhanced biological activity and novel material properties.

A significant research trajectory involves the synthesis and biological evaluation of new pyrazolol derivatives as potential therapeutic agents. ekb.eg Given the established anti-inflammatory and analgesic properties of many pyrazole-based compounds, there is ongoing interest in developing novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and fewer side effects. nih.gov Furthermore, the potential of pyrazolols as anticancer, antimicrobial, and antiviral agents continues to be an active area of investigation. nih.govpharmatutor.orgnih.gov

Another key research direction is the exploration of pyrazolols as ligands for metal complexes. The nitrogen and oxygen atoms in the pyrazolol ring can act as coordination sites for various metal ions, leading to the formation of metallo-organic frameworks (MOFs) and other coordination polymers with interesting catalytic, magnetic, or optical properties.

The development of new synthetic methodologies for the construction and functionalization of the pyrazolol ring is also a persistent theme. nih.gov Researchers are constantly seeking more efficient, selective, and environmentally friendly ways to synthesize these valuable compounds. This includes the use of novel catalysts, microwave-assisted synthesis, and multi-component reactions. The synthesis of derivatives with specific stereochemistry is also a growing area of interest, as the three-dimensional structure of a molecule is often critical to its biological activity. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-cyclopentyl-1H-pyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c9-7-5-8(12)10-11(7)6-3-1-2-4-6/h5-6H,1-4,9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLEUJIDJQYIEKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355440 | |

| Record name | 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809401 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

436088-87-8 | |

| Record name | 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Amino 1 Cyclopentyl 1h Pyrazol 3 Ol and Analogues

Retrosynthetic Analysis and Key Precursors for Pyrazole (B372694) Ring Formation

A retrosynthetic approach to the 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol scaffold reveals several key disconnections and highlights the essential precursors required for its assembly. The primary strategy involves the formation of the pyrazole ring from acyclic components. The core pyrazole structure is formed by creating two nitrogen-carbon bonds and one carbon-carbon bond, typically through the reaction of a hydrazine (B178648) with a three-carbon building block possessing electrophilic centers at the 1 and 3 positions.

The most common retrosynthetic disconnection breaks the N1-C5 and N2-C3 bonds, leading back to cyclopentylhydrazine (B1295993) and a C3 synthon derived from cyanoacetic acid esters or related nitrile compounds. This highlights the central role of hydrazine derivatives and activated nitriles in the forward synthesis.

Malononitrile (B47326) and its derivatives are highly versatile and widely used precursors in the synthesis of 5-aminopyrazoles. beilstein-journals.orgnih.gov They serve as an effective three-carbon (C-C-C) fragment with electrophilic nitrile groups. The reaction of malononitrile with hydrazines can lead to 3,5-diaminopyrazoles. nih.gov However, for the synthesis of 5-aminopyrazol-3-ols, a more common precursor is ethyl cyanoacetate (B8463686) or cyanoacetic acid hydrazide.

In a typical pathway leading to the target scaffold, ethyl cyanoacetate can react with cyclopentylhydrazine. The initial reaction involves the formation of a hydrazide, which then undergoes cyclization. The presence of the cyano group is crucial as it provides the electrophilic center for the ring-closing step, ultimately forming the 5-amino group of the pyrazole ring.

Another related precursor is the dimer of malononitrile, which can react with hydrazine derivatives to yield 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitriles. researchgate.net While not a direct route to the title compound, this demonstrates the utility of malononitrile-derived synthons in constructing complex pyrazole systems. researchgate.net The reaction of acylethynylpyrroles with malononitrile has also been developed for synthesizing complex aryl-substituted aminopyrroles, showcasing the broad applicability of malononitrile in heterocyclic synthesis. nih.gov

Hydrazine derivatives are indispensable for the formation of the pyrazole core, as they provide the N-N backbone of the heterocycle. nih.gov For the synthesis of this compound, the key precursor is cyclopentylhydrazine . The substituent on the hydrazine (in this case, the cyclopentyl group) directly determines the substituent at the N1 position of the final pyrazole product.

The synthesis of N-substituted hydrazines can sometimes be a challenge, but various methods exist. beilstein-journals.org The reaction of these substituted hydrazines with 1,3-dicarbonyl compounds or their equivalents, such as β-ketonitriles, is a cornerstone of pyrazole synthesis. beilstein-journals.orgnih.govnih.gov The nucleophilicity of both nitrogen atoms in the hydrazine allows for sequential or concerted reactions with the electrophilic centers of the C3 partner to form the stable five-membered aromatic ring. beilstein-journals.org The use of a monosubstituted hydrazine like cyclopentylhydrazine introduces the issue of regioselectivity, which must be controlled to obtain the desired isomer. beilstein-journals.org

β-Ketonitriles are arguably the most versatile and widely employed precursors for the synthesis of 5-aminopyrazoles. beilstein-journals.orgnih.govnih.gov The condensation of a β-ketonitrile with a hydrazine derivative is a direct and efficient method. beilstein-journals.org In the context of synthesizing this compound, the ideal β-ketonitrile precursor would be ethyl 2-cyano-2-cyclopentylacetate , although the more common route involves ethyl cyanoacetate reacting with cyclopentylhydrazine.

The general reaction mechanism proceeds via an initial nucleophilic attack of the hydrazine on the ketone carbonyl group to form a hydrazone intermediate. beilstein-journals.orgnih.gov This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the nitrile carbon. beilstein-journals.org Subsequent tautomerization yields the aromatic 5-aminopyrazole ring system. beilstein-journals.org

Enaminonitriles, which can be derived from β-ketonitriles, also serve as effective precursors. beilstein-journals.org They can be hydrolyzed in situ to generate the corresponding β-ketonitrile, which then reacts with the hydrazine. beilstein-journals.orgresearchgate.net This two-step, one-pot approach avoids the need to isolate potentially unstable β-ketonitrile intermediates. beilstein-journals.org

| Precursor Type | Example | Role in Synthesis |

| Nitrile | Ethyl Cyanoacetate | Provides the C3, C4, and C5 atoms and the 5-amino group. |

| Hydrazine | Cyclopentylhydrazine | Provides the N1 and N2 atoms and the N1-cyclopentyl substituent. |

| β-Ketonitrile | Ethyl 2-cyanoacetate | A key 1,3-dielectrophilic partner for cyclocondensation with hydrazines. |

| Enaminonitrile | (Derived from β-ketonitriles) | Acts as a stable precursor that generates a β-ketonitrile in situ. |

Cyclocondensation Approaches to 5-Aminopyrazolols

Cyclocondensation is the definitive step in forming the pyrazole ring from the chosen precursors. The reaction conditions, including solvent and catalyst, can be optimized to improve yields and control the reaction's regiochemical outcome.

Multicomponent reactions (MCRs) offer significant advantages by combining three or more starting materials in a single synthetic operation, thereby increasing efficiency and reducing waste. researchgate.netclockss.orgmdpi.com For the synthesis of substituted pyrazoles, MCRs are particularly powerful.

A relevant three-component strategy could involve the one-pot reaction of an aldehyde, malononitrile, and a hydrazine. beilstein-journals.org This typically proceeds through a Knoevenagel condensation between the aldehyde and malononitrile to form an α,β-unsaturated dinitrile, which then undergoes a Michael addition with the hydrazine followed by cyclization and aromatization. beilstein-journals.org While this specific MCR often leads to 4,5-disubstituted pyrazoles, variations can be adapted for different substitution patterns. The development of MCRs for pyrazoles highlights a move towards more sustainable and efficient synthetic protocols in organic chemistry. researchgate.netsemanticscholar.org

When unsymmetrical precursors like a substituted hydrazine (e.g., cyclopentylhydrazine) and an unsymmetrical 1,3-dielectrophile (e.g., ethyl cyanoacetate) are used, the formation of two different constitutional isomers is possible. beilstein-journals.orgbeilstein-journals.org Controlling the regioselectivity of the cyclization is therefore critical to ensure the synthesis of the desired product, this compound, rather than its 3-amino-1-cyclopentyl-1H-pyrazol-5-ol isomer.

The regioselectivity is influenced by the relative reactivity of the two electrophilic centers in the C3 component and the two nucleophilic centers in the hydrazine, which can be modulated by reaction conditions such as pH. beilstein-journals.org

Acidic Conditions : Under acidic conditions, the reaction often initiates at the more basic nitrogen of the substituted hydrazine attacking the more electrophilic carbonyl group of the β-ketoester or related precursor.

Basic Conditions : Under basic conditions, the reaction pathway can be altered, potentially reversing the regioselectivity. For instance, cyclization involving an enol ether under basic conditions has been shown to favor the formation of 3-aminopyrazole (B16455) intermediates. beilstein-journals.org

Careful selection of reaction conditions and precursors is paramount for directing the cyclization to achieve the desired regiochemical outcome. beilstein-journals.orgenamine.net For example, the condensation of alkyl- or arylhydrazine hydrochlorides with 4-cyano-3-oxotetrahydrothiophene in refluxing ethanol (B145695) has been reported to give thienopyrazoles with excellent regioselectivity. beilstein-journals.org

| Reaction Condition | General Outcome | Rationale |

| Acidic (e.g., refluxing ethanol, acetic acid) | Often favors initial attack on the carbonyl group. | Protonation activates the carbonyl group, making it more electrophilic. |

| Basic (e.g., sodium ethoxide) | Can alter the nucleophilicity of the hydrazine and the nature of the C3 component (e.g., enolate formation), potentially reversing regioselectivity. | Deprotonation can change the reactive sites of the precursors. |

Catalytic Transformations in Pyrazole Synthesis

The synthesis of the pyrazole core, a fundamental step for producing compounds like this compound, has been significantly advanced through various catalytic methods. These strategies offer improvements in yield, regioselectivity, and reaction conditions over classical methods like the Knorr synthesis, which typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. wikipedia.orgyoutube.com

Transition Metal-Catalyzed Reactions

Transition metal catalysts have become indispensable tools for constructing and functionalizing the pyrazole ring, enabling reactions that are otherwise difficult to achieve. nih.gov Various metals, including palladium (Pd), copper (Cu), silver (Ag), rhodium (Rh), and nickel (Ni), have been employed to catalyze diverse transformations such as cycloadditions, C-H functionalizations, and multicomponent reactions. organic-chemistry.org

Silver-catalyzed reactions, for instance, are effective for [3+2] cycloaddition reactions to form the pyrazole ring. organic-chemistry.org Rhodium can catalyze the addition-cyclization of hydrazines with alkynes under mild conditions. organic-chemistry.org A notable nickel-catalyzed reaction can formally exchange atoms within other heterocycles, like isoxazoles, to produce pyrazoles in a single step. organic-chemistry.org Palladium is often used in four-component coupling reactions involving a terminal alkyne, a hydrazine, carbon monoxide, and an aryl iodide to create pyrazole derivatives. organic-chemistry.org These methods provide access to a wide array of substituted pyrazoles with high efficiency and functional group tolerance.

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Silver (Ag) | [3+2] Cycloaddition | Utilizes N-isocyanoiminotriphenylphosphorane as a "CNN" building block with terminal alkynes. The isocyanide is stable and odorless. | organic-chemistry.org |

| Ruthenium (Ru3(CO)12) | Dehydrogenative Coupling | Couples 1,3-diols with arylhydrazines, producing only water and hydrogen gas as byproducts. | organic-chemistry.org |

| Rhodium (Rh) | Addition-Cyclization | Reacts hydrazines with alkynes, involving C-N bond cleavage and intramolecular cyclization. | organic-chemistry.org |

| Palladium (Pd) | Four-Component Coupling | Couples a terminal alkyne, hydrazine, CO, and an aryl iodide under ambient pressure. | organic-chemistry.org |

| Nickel (Ni) | Heterocycle Transformation | Converts isoxazoles and oxadiazoles (B1248032) into the corresponding pyrazoles via formal atom-exchange. | organic-chemistry.org |

| Copper (Cu) | Aerobic Oxidative Cycloaddition | A [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates in the presence of a base. | organic-chemistry.org |

Organocatalysis and Biocatalysis for Pyrazolol Formation

Organocatalysis employs small, metal-free organic molecules to catalyze reactions, offering a powerful strategy for asymmetric synthesis, which is crucial for producing chiral molecules. In the context of pyrazolol-related structures, organocatalysts like cinchona-derived squaramides have been used. nih.gov These bifunctional catalysts activate both the pyrazolinone nucleophile and the reaction partner through hydrogen bonding, facilitating highly enantioselective Michael additions to form complex chiral pyrano-annulated pyrazoles. nih.gov

Biocatalysis utilizes enzymes to perform chemical transformations, capitalizing on their high selectivity and ability to function under mild, environmentally friendly conditions. nih.gov The promiscuous nature of some enzymes allows them to catalyze reactions beyond their native biological function. A novel biocatalytic approach for pyrazole synthesis involves the use of Thermomyces lanuginosus lipase (B570770) (TLL) immobilized on a metal-organic framework (TLL@MMI). acs.orgnih.gov This system successfully catalyzes a one-pot, three-component reaction of phenyl hydrazines, nitroolefins, and benzaldehydes to produce 1,3,5-trisubstituted pyrazoles with yields up to 90%. acs.orgnih.gov

Furthermore, the application of ω-transaminases (ATAs) represents a promising avenue for pyrazolol synthesis. nih.gov ATAs are highly valuable for converting ketones to primary amines. nih.gov This capability could be harnessed in a biocatalytic equivalent of the Knorr synthesis, where an ATA could selectively aminate a 1,3-diketone precursor, which then cyclizes with a hydrazine to form the pyrazole ring. youtube.comnih.gov

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact. This involves using safer solvents, recyclable catalysts, and energy-efficient processes. nih.gov

Solvent-Free and Aqueous Reaction Media

The use of hazardous organic solvents is a major concern in chemical synthesis. To address this, many pyrazole syntheses have been adapted to run in benign media like water or under solvent-free conditions. nih.govmdpi.com

Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Multicomponent reactions for synthesizing pyrano[2,3-c]pyrazoles have been successfully performed in water, sometimes catalyzed by organic molecules like taurine. nih.gov These reactions benefit from simple work-up procedures, often involving filtration of the solid product. nih.gov

Solvent-Free Conditions: Eliminating the solvent entirely represents a significant green advancement. Solvent-free syntheses of pyrano[2,3-c]pyrazoles have been achieved through five-component reactions catalyzed by montmorillonite (B579905) K10 at elevated temperatures (65–70 °C). nih.gov Another approach involves microwave (MW) activation coupled with dry media conditions, which can dramatically shorten reaction times and improve yields for the synthesis of 3,5-disubstituted-1H-pyrazoles.

| Method | Catalyst/Conditions | Product Type | Key Advantages | Reference |

|---|---|---|---|---|

| Aqueous Synthesis | Taurine (catalyst) in water, 80 °C | 1,4-dihydropyrano[2,3-c]pyrazoles | Avoids organic solvents, simple workup, catalyst recyclability. | nih.gov |

| Aqueous Synthesis | Piperidine (catalyst) in water, room temp. | Pyrano[2,3-c]pyrazoles | Time-efficient (20 min), mild conditions, high yields. | nih.gov |

| Solvent-Free Synthesis | Montmorillonite K10 (catalyst), 65-70 °C | Highly substituted pyrano[2,3-c]pyrazoles | Five-component reaction, avoids bulk solvent. | nih.gov |

| Solvent-Free Synthesis | Microwave Irradiation | 3,5-disubstituted-1H-pyrazoles | Short reaction times, high yields, energy efficient. |

Recyclable Catalyst Systems

The ability to recover and reuse a catalyst is a cornerstone of sustainable chemistry, reducing both cost and waste. Heterogeneous catalysts are particularly advantageous as they can often be separated from the reaction mixture by simple filtration.

Several recyclable catalysts have been developed for pyrazole synthesis:

Taurine: This simple amino acid, used as a catalyst in aqueous media, can be recovered and reused for up to three cycles without a significant drop in activity. nih.gov

Montmorillonite K10: A type of clay, it serves as an effective and reusable catalyst for solvent-free multicomponent reactions. nih.gov

Immobilized Enzymes: The TLL@MMI biocatalyst used for pyrazole synthesis is inherently heterogeneous and can be recovered and reused, combining the benefits of biocatalysis and catalyst recyclability. acs.orgnih.gov

Magnetic Nanoparticles: Catalysts supported on magnetic nanoparticles, such as those containing cobalt or zirconium, allow for easy separation from the reaction vessel using an external magnet and have been used for pyrano[2,3-c]pyrazole synthesis.

Post-Synthetic Modification and Derivatization Strategies

Once the core pyrazole ring is synthesized, post-synthetic modifications are employed to introduce diverse functional groups and build more complex molecular architectures. The 5-amino-1H-pyrazol-3-ol scaffold offers multiple reactive sites for derivatization, including the N1-position, the C4-position, and the C5-amino group.

The pyrazole ring itself is aromatic and can undergo electrophilic substitution reactions, which typically occur at the C4 position. However, the most versatile handle for derivatization in analogues of the target compound is the 5-amino group. This primary amine can act as a nucleophile in a wide range of reactions.

Key derivatization strategies include:

Formation of Fused Heterocycles: The 5-aminopyrazole moiety is a crucial precursor for constructing fused bicyclic systems of significant biological interest. For example, reaction with β-ketoesters or their equivalents can lead to the formation of pyrazolo[1,5-a]pyrimidines. Similarly, reactions with appropriate 1,3-bis-electrophilic substrates can yield pyrazolo[3,4-b]pyridines.

Condensation Reactions: The amino group can be condensed with various carbonyl compounds. For instance, reaction with isatin (B1672199) derivatives produces pyrazole-oxindole hybrid systems.

Acylation and Sulfonylation: The amine can be readily acylated or sulfonylated to introduce amide or sulfonamide functionalities, which are common in bioactive molecules. nih.gov

These derivatization pathways allow for the systematic exploration of the chemical space around the pyrazole core, enabling the fine-tuning of molecular properties for specific applications.

Reactivity Profile and Chemical Transformations of 5 Amino 1 Cyclopentyl 1h Pyrazol 3 Ol

Functional Group Interconversions on the Pyrazole (B372694) Core

The pyrazole core of 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol is adorned with highly reactive amino and hydroxyl groups, which are primary sites for chemical modification.

The 5-amino group is a potent nucleophile and readily participates in a variety of chemical reactions. Its reactivity is central to the construction of more complex heterocyclic systems. chim.itscirp.org

Common transformations include:

Acylation: The amino group can be easily acylated using acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used for protection or to introduce further functionality. For instance, acylation with chloroacetyl chloride can lead to intermediates for the synthesis of fused imidazo[1,2-b]pyrazoles. scirp.org

Diazotization: The primary aromatic amine can undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). The resulting diazonium salt is a versatile intermediate. It can be subjected to Sandmeyer-type reactions to introduce a range of substituents, such as halogens, cyano, or hydroxyl groups, at the C5 position. acs.orgarkat-usa.org For example, treatment with tert-butyl nitrite (B80452) and iodine can furnish the corresponding 5-iodopyrazole. acs.org

Condensation Reactions: The amino group, in conjunction with the adjacent ring nitrogen (N1), can react with 1,3-dielectrophiles to form fused heterocyclic systems. A classic example is the reaction with β-dicarbonyl compounds or their equivalents to yield pyrazolo[1,5-a]pyrimidines. chim.itarkat-usa.org

Table 1: Representative Reactions at the 5-Amino Group

| Reaction Type | Reagents | Product Type | Reference |

| Acylation | Acyl Halides (e.g., Acetyl Chloride), Anhydrides | N-(1-cyclopentyl-5-hydroxy-1H-pyrazol-3-yl)amide | scirp.org |

| Diazotization | NaNO₂, HCl | 1-cyclopentyl-5-hydroxy-1H-pyrazole-3-diazonium salt | acs.orgarkat-usa.org |

| Sandmeyer Reaction | Diazonium Salt, CuX (X=Cl, Br, CN) | 5-Halo/Cyano-1-cyclopentyl-1H-pyrazol-3-ol | acs.org |

| Fused Ring Formation | β-Diketones (e.g., Acetylacetone) | Substituted Pyrazolo[1,5-a]pyrimidine (B1248293) | chim.it |

The 3-hydroxyl group exhibits dual reactivity due to its tautomerism with the pyrazolone (B3327878) form. researchgate.net Reactions can occur at the oxygen (O-alkylation, O-acylation) or at the nitrogen of the tautomer.

O-Alkylation and O-Acylation: In the enol form, the hydroxyl group can be alkylated with alkyl halides or acylated with acylating agents under appropriate basic conditions to form ethers and esters, respectively.

N-Alkylation of Tautomer: The pyrazolone tautomer can undergo N-alkylation at the N2 position, a reaction that competes with O-alkylation. The regioselectivity of this reaction is highly dependent on the reaction conditions, including the solvent, base, and the nature of the electrophile.

Table 2: Potential Modifications of the 3-Hydroxyl Group

| Reaction Type | Reagents | Product Type | Reference |

| O-Alkylation | Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃) | 3-Alkoxy-5-amino-1-cyclopentyl-1H-pyrazole | researchgate.net |

| O-Acylation | Acyl Halide (e.g., Acetyl Chloride), Base | 5-Amino-1-cyclopentyl-1H-pyrazol-3-yl acetate | researchgate.net |

| N-Alkylation | Alkyl Halide, Strong Base | 5-Amino-1-cyclopentyl-2-alkyl-1,2-dihydropyrazol-3-one | researchgate.net |

The pyrazole ring is considered electron-rich and generally undergoes electrophilic substitution. The presence of both a 5-amino and a 3-hydroxyl group strongly activates the ring towards electrophiles.

Electrophilic Substitution: Electrophilic attack is highly favored at the C4 position, which is ortho and para to the activating amino and hydroxyl groups, respectively. rrbdavc.org The electron density at this position is significantly increased due to resonance effects. researchgate.net Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. For instance, thiocyanation can be achieved at the C4 position using reagents like NH₄SCN with an oxidant. beilstein-journals.org

Nucleophilic Substitution: Nucleophilic aromatic substitution on the pyrazole ring is generally difficult unless the ring is activated by strong electron-withdrawing groups or a leaving group is present. Given the electron-donating nature of the substituents in this compound, this type of reaction is not a typical pathway.

Table 3: Aromatic Substitution Reactions on the Pyrazole Core

| Reaction Type | Position | Reagents | Product Type | Reference |

| Halogenation | C4 | N-Bromosuccinimide (NBS) | 4-Bromo-5-amino-1-cyclopentyl-1H-pyrazol-3-ol | encyclopedia.pub |

| Nitration | C4 | HNO₃/H₂SO₄ (mild conditions) | 5-Amino-1-cyclopentyl-4-nitro-1H-pyrazol-3-ol | rrbdavc.org |

| Thiocyanation | C4 | NH₄SCN, PhICl₂ | 5-Amino-1-cyclopentyl-4-thiocyanato-1H-pyrazol-3-ol | beilstein-journals.org |

Elaboration of the Cyclopentyl Moiety

While the pyrazole core is the primary site of reactivity, the N1-cyclopentyl group can also be modified, although such transformations are less common and often require more forcing conditions.

Direct functionalization of the saturated cyclopentyl ring typically involves radical-based reactions. These reactions are often difficult to control and may lead to a mixture of products. For instance, free-radical halogenation could introduce a halogen atom onto the cyclopentyl ring, which could then serve as a handle for further nucleophilic substitution or elimination reactions. However, such a reaction would likely suffer from a lack of regioselectivity.

Achieving stereoselectivity in modifications to the existing cyclopentyl ring is challenging without a pre-existing functional group on the ring to direct the stereochemical outcome. If a functional group, such as a ketone, were introduced onto the cyclopentyl ring through an alternative synthesis, stereoselective reactions would become more feasible. For example, the stereoselective reduction of a hypothetical cyclopentanone (B42830) substituent could be achieved using various hydride reagents, where the approach of the reagent is directed by steric hindrance from the pyrazole ring, following principles like the Felkin-Anh model. acs.orgyoutube.com However, this remains a hypothetical pathway for the parent compound.

Formation of Fused Heterocyclic Systems from Pyrazolol Scaffolds

The 5-aminopyrazole moiety is a well-established precursor for generating fused nitrogen-containing heterocycles, which are prominent in medicinal chemistry and materials science. beilstein-journals.orgnih.gov The general strategy involves the reaction of the 5-aminopyrazole with bifunctional electrophiles, leading to the formation of a new ring fused to the pyrazole core. The regiochemical outcome of these reactions is often governed by the relative nucleophilicity of the exocyclic amino group versus the endocyclic ring nitrogen. researchgate.net

The synthesis of pyrazolo[1,5-a]pyrimidines is one of the most common transformations of 5-aminopyrazoles. mdpi.comrsc.org These compounds are of significant interest due to their potential as protein kinase inhibitors for applications in targeted cancer therapy. researchgate.netrsc.org The standard method for their preparation is the cyclocondensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound (such as a 1,3-diketone or β-ketoester) or its synthetic equivalent. researchgate.netekb.eg

The reaction mechanism typically proceeds through an initial nucleophilic attack from the more reactive exocyclic amino group of the pyrazole onto one of the carbonyl groups of the 1,3-dielectrophile. This is followed by an intramolecular cyclization where the N1 nitrogen of the pyrazole attacks the second carbonyl group, ultimately leading to the pyrazolo[1,5-a]pyrimidine skeleton after a dehydration step. researchgate.netekb.eg The use of an acid catalyst, such as sulfuric acid in acetic acid, often facilitates this condensation. researchgate.net

For this compound, the reaction with various 1,3-dicarbonyl compounds would be expected to yield a range of substituted 2-cyclopentyl-2,3-dihydro-7H-pyrazolo[1,5-a]pyrimidin-7-one derivatives.

Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

| Reactant A (Pyrazolol) | Reactant B (1,3-Dicarbonyl) | Reaction Conditions | Expected Product |

| This compound | Diethyl malonate | EtONa, reflux | 2-Cyclopentyl-5-hydroxy-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine |

| This compound | Acetylacetone | Acetic Acid, reflux | 2-Cyclopentyl-5,7-dimethyl-3H-pyrazolo[1,5-a]pyrimidin-3-one |

| This compound | Ethyl acetoacetate | H2SO4, AcOH | 2-Cyclopentyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine |

This table is illustrative and based on general reaction mechanisms for 5-aminopyrazoles. researchgate.netnih.gov

The pyrazolo[3,4-b]pyridine core is another key structural motif found in many biologically active molecules, including kinase inhibitors and anticancer agents. nih.govmdpi.com The synthesis of this scaffold often utilizes the Friedländer annulation, which involves the condensation of a 5-aminopyrazole with a compound containing a reactive methylene (B1212753) group adjacent to a carbonyl, such as a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl system. mdpi.com

In this reaction, the exocyclic amino group of the 5-aminopyrazole attacks a carbonyl group, and the C4 carbon of the pyrazole ring subsequently reacts with the other electrophilic center to form the fused pyridine (B92270) ring. mdpi.com The regioselectivity can be influenced by the reaction conditions and the nature of the substituents on both reactants. If a non-symmetrical 1,3-dicarbonyl compound is used, a mixture of regioisomers can be formed. mdpi.com

More advanced methods include cascade reactions, for instance, the reaction of 5-aminopyrazoles with alkynyl aldehydes, which can be catalyzed by agents like silver, iodine, or N-bromosuccinimide (NBS) to achieve a 6-endo-dig cyclization, affording functionalized pyrazolo[3,4-b]pyridines with high regioselectivity. nih.gov Starting with this compound, these methods provide a pathway to novel substituted 1-cyclopentyl-1H-pyrazolo[3,4-b]pyridin-3-ol derivatives. nih.govnih.gov

Table 2: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

| Reactant A (Pyrazolol) | Reactant B | Reaction Conditions | Expected Product |

| This compound | 3-Phenylpropiolaldehyde | Ag2CO3, Dioxane, 110 °C | 1-Cyclopentyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-ol |

| This compound | Ethyl 2-cyano-3-ethoxyacrylate | Reflux | 6-Amino-1-cyclopentyl-5-ethoxycarbonyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine |

| This compound | Malononitrile (B47326) | Piperidine, EtOH, reflux | 6-Amino-1-cyclopentyl-5-cyano-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine |

This table is illustrative and based on general reaction mechanisms for 5-aminopyrazoles. nih.govnih.gov

Beyond the common pyrimidine (B1678525) and pyridine fusions, the reactivity of the 5-aminopyrazol-3-ol scaffold can be harnessed to construct more intricate polycyclic systems. These reactions often involve multi-step, one-pot procedures or cascade reactions with complex dielectrophiles.

One such example is the synthesis of hexahydropyrazolo[1,5-a]quinazolines. This transformation can be achieved by reacting a 5-aminopyrazole with a β-cycloketol in boiling acetic acid. mdpi.com The proposed mechanism involves an initial attack of a pyrazole ring nitrogen followed by an intramolecular attack of the exocyclic amino group on a carbonyl function, leading to the formation of the fused quinazoline (B50416) system. mdpi.com

Furthermore, creative synthetic strategies can lead to even more complex polycyclic frameworks. For instance, a synthesized pyrazolo[1,5-a]pyrimidine can undergo further reactions, such as coupling with an aryldiazonium salt, to yield a pyrimido[1',2':1,5]pyrazolo[3,4-d]pyridazine derivative through intramolecular cyclization. ekb.eg These examples highlight the potential of this compound as a starting material for generating diverse and complex heterocyclic architectures.

Table 3: Examples of Other Fused Heterocyclic Systems

| Starting Scaffold | Reagents | Reaction Conditions | Resulting Fused System |

| 5-Aminopyrazole | 3-Aryl-2,4-di(ethoxycarbonyl)-5-hydroxy-5-methylcyclohexanones | Acetic Acid, reflux | Hexahydropyrazolo[1,5-a]quinazoline |

| Pyrazolo[1,5-a]pyrimidine | Aryldiazonium chloride | Base | Pyrimido[1',2':1,5]pyrazolo[3,4-d]pyridazine |

This table is illustrative and based on reactions of related aminopyrazole systems. ekb.egmdpi.com

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the carbon and proton framework.

1D NMR (¹H, ¹³C) for Structural Assignment

One-dimensional NMR spectroscopy, including ¹H (proton) and ¹³C (carbon-13) NMR, is fundamental for the initial structural assignment of a molecule.

For 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrazole (B372694) ring, the cyclopentyl group, the amino group, and the hydroxyl group. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the pyrazole ring proton would likely appear in the aromatic region, while the cyclopentyl protons would be found in the aliphatic region. The protons of the NH2 and OH groups often appear as broad singlets and their chemical shifts can be concentration and solvent dependent.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms in the pyrazole ring would be expected in the range typical for heterocyclic aromatic compounds, while the cyclopentyl carbons would appear at higher field strengths.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and based on general principles and data from analogous compounds.

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyrazole-H | 5.0 - 6.0 | Singlet (s) |

| Cyclopentyl-CH (alpha to N) | 4.0 - 5.0 | Multiplet (m) |

| Cyclopentyl-CH2 | 1.5 - 2.5 | Multiplet (m) |

| NH2 | 3.0 - 5.0 | Broad Singlet (br s) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is predictive and based on general principles and data from analogous compounds.

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Pyrazole C=O (C3) | 155 - 165 |

| Pyrazole C-NH2 (C5) | 145 - 155 |

| Pyrazole C-H (C4) | 80 - 90 |

| Cyclopentyl C-N (alpha) | 55 - 65 |

| Cyclopentyl C (beta) | 25 - 35 |

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are powerful tools for unambiguously assigning the structure of complex molecules by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the connectivity of protons that are coupled to each other, typically within two or three bonds. For this compound, this would be invaluable for assigning the signals of the protons within the cyclopentyl ring by showing which protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, greatly aiding the assignment of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for establishing the connectivity between different functional groups, for example, confirming the attachment of the cyclopentyl ring to the nitrogen atom of the pyrazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, regardless of whether they are directly bonded. This is crucial for determining the stereochemistry and conformation of the molecule. For instance, NOESY could reveal the spatial relationship between the cyclopentyl protons and the pyrazole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular weight of this compound is 167.21 g/mol . sigmaaldrich.com

In a mass spectrum of this compound, a molecular ion peak [M]⁺ would be expected at m/z 167. Subsequent fragmentation would likely involve the loss of the cyclopentyl group, the amino group, or other small neutral molecules. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition of the molecule.

Table 3: Predicted Key Fragmentation Ions for this compound in Mass Spectrometry This table is predictive and based on general fragmentation patterns of similar compounds.

| m/z Value | Possible Fragment | Interpretation |

|---|---|---|

| 167 | [C8H13N3O]⁺ | Molecular Ion |

| 98 | [M - C5H9]⁺ | Loss of the cyclopentyl group |

| 151 | [M - NH2]⁺ | Loss of the amino group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and O-H stretching vibrations, as well as C-H, C=O, and C=N bonds.

Table 4: Predicted Characteristic IR Absorption Bands for this compound This table is predictive and based on typical IR frequencies for functional groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (hydroxyl) | 3200 - 3600 | Strong, Broad |

| N-H Stretch (amino) | 3100 - 3500 | Medium, Broad |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium to Strong |

| C=O Stretch (pyrazolone) | 1650 - 1700 | Strong |

| C=N Stretch (pyrazole ring) | 1580 - 1650 | Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide definitive information about its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. This technique would unambiguously confirm the connectivity of the atoms and the tautomeric form present in the crystal lattice. For instance, it has been used to confirm the O-alkylation in similar N-sulfonylpyrazole structures. nih.gov

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification and purity assessment of chemical compounds. For this compound, techniques such as thin-layer chromatography (TLC) and column chromatography would be employed during its synthesis and purification. High-performance liquid chromatography (HPLC) would be the method of choice for determining the final purity of the compound, often using a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The purity would be assessed by the presence of a single major peak in the chromatogram.

In-Depth Theoretical and Computational Analysis of this compound Remains an Area for Future Research

Detailed computational and theoretical investigations focusing specifically on the chemical compound this compound are not extensively available in current scientific literature. While broad computational studies have been conducted on the pyrazole scaffold and its various derivatives, a dedicated analysis of this particular molecule—encompassing its specific electronic structure, tautomeric equilibrium, predicted spectroscopic properties, and reaction mechanisms—has not been prominently published. Consequently, a comprehensive article based on the requested detailed outline cannot be generated at this time.

The field of computational chemistry provides invaluable tools for understanding molecular structure and reactivity. Methods like Density Functional Theory (DFT) and other quantum chemical calculations are routinely used to explore the electronic properties, tautomeric preferences, and spectroscopic signatures of molecules. Similarly, computational modeling is a powerful approach to elucidate complex reaction pathways, identify transition states, and analyze catalytic cycles.

For the broader class of 5-aminopyrazole derivatives, general principles have been established through such computational studies. For instance, research on tautomerism in 3(5)-aminopyrazoles suggests that the amino group, being an electron-donating substituent, generally favors the existence of the 3-amino tautomer. However, the precise energetic balance and equilibrium constant are highly sensitive to the nature of the substituent at the N1 position—in this case, a cyclopentyl group—as well as the solvent environment. Without a specific computational study on this compound, any quantitative discussion would be speculative.

A complete theoretical investigation as per the requested outline would involve:

Theoretical and Computational Investigations of 5 Amino 1 Cyclopentyl 1h Pyrazol 3 Ol

Reaction Mechanism Studies through Computational Modeling:This level of analysis would involve modeling specific reactions where 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol acts as a reactant. Researchers would map the potential energy surface of the reaction to identify the lowest energy pathway, calculate the structures and energies of all transition states and intermediates, and determine activation energies. If the reaction is catalyzed, the computational model would include the catalyst to analyze its role in the catalytic cycle, detailing each step of the mechanism.

The absence of such specific studies in the public domain prevents a scientifically accurate and detailed treatment of this compound. Future research dedicated to this compound would be necessary to provide the data required for a comprehensive theoretical profile.

Conformational Analysis and Molecular Dynamics Simulations

A comprehensive review of available scientific literature reveals a lack of specific studies focused on the conformational analysis and molecular dynamics simulations of this compound. While computational methods are extensively used to explore the conformational space and dynamic behavior of pyrazole (B372694) derivatives in general, detailed research findings for this particular compound, including potential energy surfaces or trajectory analyses from molecular dynamics simulations, are not publicly available.

Computational chemistry techniques are indispensable for understanding the three-dimensional structures and flexibility of molecules, which in turn influence their biological activity. For pyrazole derivatives, these methods can elucidate the preferred spatial arrangements of substituents on the pyrazole ring and how these conformations fluctuate over time in a biological environment. However, without specific studies on this compound, a detailed discussion of its conformational preferences and dynamic behavior remains speculative.

Structure-Reactivity Relationship (SRR) Modeling and Prediction

There is currently no specific Structure-Reactivity Relationship (SRR) or Quantitative Structure-Activity Relationship (QSAR) modeling data available in the scientific literature for this compound. SRR and QSAR studies are crucial in medicinal chemistry for correlating the structural or property descriptors of compounds with their biological activities. nih.govresearchgate.net

For the broader class of aminopyrazole derivatives, QSAR studies have been conducted to understand the structural requirements for various biological activities, such as antitumor and antioxidant effects. nih.govproquest.com These studies often identify key molecular features that influence a compound's efficacy. For instance, research on other aminopyrazoles has highlighted the importance of specific substituents and their electronic properties in determining biological outcomes. nih.govmdpi.com However, without targeted research on this compound, it is not possible to present a specific SRR model or predictive equations for its activity. The development of such models would require synthesizing a series of related compounds and evaluating their biological activities to derive a statistically significant correlation.

Advanced Applications and Future Perspectives in Chemical Research

Role as Versatile Synthetic Intermediates and Building Blocks

The true strength of 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol lies in its utility as a versatile building block for the synthesis of more complex molecular architectures, particularly fused heterocyclic systems. The 5-aminopyrazole scaffold is a well-established precursor in organic synthesis, prized for its ability to participate in a variety of cyclocondensation reactions. beilstein-journals.org The presence of both a nucleophilic amino group and a reactive pyrazole (B372694) ring allows it to act as a binucleophile, reacting with 1,3-dielectrophiles to construct bicyclic nitrogen heterocycles. beilstein-journals.org

This reactivity is extensively exploited in the preparation of fused pyrazole derivatives such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. nih.govbeilstein-journals.org These fused systems are of significant interest due to their structural resemblance to purine (B94841) bases found in DNA and RNA, making them valuable scaffolds in medicinal chemistry. beilstein-journals.org The general synthetic strategies often involve the reaction of the 5-aminopyrazole with β-dicarbonyl compounds, α,β-unsaturated ketones, or other suitable dielectrophiles. nih.gov For instance, the condensation of 5-aminopyrazoles with enaminones has been shown to produce pyrazolo[3,4-b]pyridine derivatives. nih.gov Similarly, reactions with β,γ-unsaturated-γ-alkoxy-α-ketoesters can lead to the regioselective synthesis of pyrazolo[1,5-a]pyrimidines. nih.gov

The cyclopentyl group at the N1 position of the pyrazole ring in this compound can influence the solubility, lipophilicity, and conformational flexibility of the resulting fused heterocycles, which can be advantageous in tuning their biological activities and physicochemical properties. The hydroxyl group at the C3 position offers an additional site for derivatization, further expanding the synthetic possibilities.

Rational Design of Ligands for Coordination Chemistry and Catalysis

While specific studies on the coordination chemistry of this compound are not extensively documented, the pyrazole moiety is a well-known and effective ligand in coordination chemistry. nih.gov N-unsubstituted pyrazoles, in particular, are valued for their proton-responsive nature and their ability to form stable complexes with a wide range of metal ions, finding applications in materials chemistry and homogeneous catalysis. nih.gov

The nitrogen atoms of the pyrazole ring in this compound can act as donor atoms, allowing the molecule to coordinate with metal centers. The presence of the amino and hydroxyl groups provides additional potential coordination sites, enabling the compound to act as a multidentate ligand. This chelate effect can lead to the formation of stable metal complexes. The rational design of ligands based on this scaffold could lead to novel catalysts for various organic transformations. The electronic properties of the pyrazole ring, and consequently the catalytic activity of its metal complexes, can be fine-tuned by modifying the substituents. The cyclopentyl group can also play a role in controlling the steric environment around the metal center, which can influence the selectivity of catalytic reactions.

Exploration in Materials Science and Photophysical Applications

Pyrazole derivatives have shown significant promise in the field of materials science, particularly in the development of luminescent materials. rsc.org Certain N-acyl pyrazoles have been found to exhibit solid-state luminescence, a property attributed to aggregation-induced emission (AIE). rsc.org This phenomenon makes them suitable for applications in organic electronics, such as in the fabrication of thin, luminescent solid-state films. rsc.org

Although the photophysical properties of this compound have not been specifically detailed, the aminopyrazole core is a component of some fluorescent probes. nih.gov The inherent electronic structure of the pyrazole ring, combined with the electron-donating amino group, can give rise to interesting photophysical behaviors, including fluorescence. The development of derivatives of this compound could lead to new materials with tailored optical properties. For instance, by introducing chromophoric or auxochromic groups, it may be possible to create novel dyes or fluorescent tags. The cyclopentyl substituent could also influence the solid-state packing of the molecules, which in turn can affect their bulk photophysical properties.

Development of Chemical Probes for Basic Research

The development of chemical probes is crucial for understanding complex biological processes. Fluorescent probes, in particular, are powerful tools for bioimaging and sensing applications. nih.gov The synthesis of fluorescent probes based on pyrazole derivatives has been an active area of research. nih.gov For example, 5-aminopyrazole has been used as a starting material for the synthesis of probes for detecting specific analytes. nih.gov

The structure of this compound provides a versatile scaffold for the design of novel chemical probes. The amino group can be readily functionalized to introduce a recognition moiety for a specific target molecule or ion. The pyrazole core, with its potential for fluorescence, can act as the signaling unit. Upon binding of the analyte to the recognition moiety, a change in the fluorescence properties of the pyrazole core (e.g., "turn-on" or "turn-off" response) can be observed. google.com Such probes could be designed for the detection of metal ions, anions, or biologically important molecules. The ability to modify the cyclopentyl and hydroxyl groups offers further opportunities to fine-tune the probe's solubility, cell permeability, and targeting specificity.

Unexplored Reactivity and Derivatization Opportunities

While the use of 5-aminopyrazoles in cyclocondensation reactions is well-established, there remain numerous unexplored avenues for the reactivity and derivatization of this compound. The molecule possesses multiple reactive sites that can be selectively targeted to generate a diverse library of new compounds.

Table 1: Potential Derivatization Sites of this compound

| Reactive Site | Potential Reactions | Resulting Functionality |

| 5-Amino Group | Acylation, Alkylation, Sulfonylation, Diazotization | Amides, Secondary/Tertiary Amines, Sulfonamides, Diazonium salts |

| 3-Hydroxyl Group | Etherification, Esterification | Ethers, Esters |

| Pyrazole Ring (C4-H) | Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration) | C4-substituted pyrazoles |

| Pyrazole Ring (N-H Tautomer) | N-Alkylation, N-Arylation | N1-substituted pyrazoles (if starting from the N-unsubstituted analog) |

The amino group can undergo a wide range of transformations, including acylation to form amides, alkylation to yield secondary or tertiary amines, and reaction with sulfonyl chlorides to produce sulfonamides. Diazotization of the amino group would furnish a pyrazolediazonium salt, a highly versatile intermediate that can be converted into a variety of other functional groups. arkat-usa.org

The hydroxyl group at the C3 position is another handle for derivatization, allowing for the formation of ethers and esters. The C4 position of the pyrazole ring, being a carbon with a hydrogen atom, is susceptible to electrophilic aromatic substitution reactions such as halogenation and nitration, enabling further functionalization of the heterocyclic core. Furthermore, the potential for metabolic bioactivation of aminopyrazole derivatives to form reactive metabolites suggests that this chemical motif can exhibit complex reactivity in biological systems. nih.gov

Future Directions in Sustainable Synthesis and Application Development

Future research on this compound and its derivatives is likely to be driven by the principles of green chemistry and the pursuit of novel applications. The development of more sustainable and eco-friendly synthetic methods for pyrazole derivatives is an area of growing interest. nih.govjetir.org This includes the use of greener solvents, renewable energy sources like microwave irradiation, and recyclable catalysts to create more atom-economical and environmentally benign processes. nih.govmdpi.com

In terms of application development, the versatility of the 5-aminopyrazole scaffold suggests that derivatives of this compound could find use in a wide range of fields. Continued exploration of their potential in medicinal chemistry, particularly as scaffolds for kinase inhibitors and other therapeutic agents, is a promising avenue. nih.gov The design and synthesis of novel ligands for catalysis and new materials with unique photophysical properties also represent exciting future directions. Furthermore, the development of sophisticated chemical probes for bioimaging and diagnostics based on this scaffold could have a significant impact on basic and applied research. The systematic exploration of the structure-activity relationships of its derivatives will be key to unlocking the full potential of this versatile chemical entity.

Q & A

Q. What are the standard synthetic routes for 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol, and how can reaction conditions be optimized?

Methodological Answer:

- Core Procedure : Cyclocondensation of cyclopentyl hydrazine with β-keto esters or nitriles under acidic conditions (e.g., acetic acid) forms the pyrazole backbone. Subsequent aminolysis introduces the 5-amino group .

- Optimization Tips :

- Temperature : Maintain −20°C to −15°C during diazomethane addition to prevent side reactions (e.g., over-alkylation) .

- Purification : Use column chromatography (ethyl acetate/hexane, 1:4) followed by recrystallization from 2-propanol to achieve >95% purity .

- Yield Improvement : Catalytic amounts of triethylamine enhance reaction rates by scavenging acids, improving yields by ~15% .

Q. How can researchers confirm the molecular geometry of this compound?

Methodological Answer:

- X-ray Crystallography : Co-crystallize the compound with a suitable solvent (e.g., methanol) and analyze using Cu-Kα radiation (λ = 1.54178 Å). Compare bond lengths and angles with DFT-optimized structures .

- Key Metrics :

- Bond Lengths : C–N (1.34–1.38 Å), N–N (1.32–1.35 Å).

- Dihedral Angles : Cyclopentyl ring orientation relative to pyrazole (typically 45–60°) .

- Alternative Methods : NMR (1H/13C) coupled with HSQC/HMBC for hydrogen-carbon coupling confirmation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

- DFT Calculations : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis set to compute Fukui indices (f⁻) for electrophilic attack. The 3-hydroxy group (f⁻ ≈ 0.12) and amino group (f⁻ ≈ 0.08) are key reactive sites .

- Solvent Effects : Simulate polar aprotic solvents (e.g., DMSO) to model reaction barriers. ΔG‡ for SN2 at C3 is ~22 kcal/mol, favoring substitutions under mild heating (60–80°C) .

Q. How do spectral data contradictions arise in characterizing this compound, and how can they be resolved?

Methodological Answer:

- Common Contradictions :

- NMR Shifts : Variable δH for NH2 (6.2–6.8 ppm) due to hydrogen bonding with residual solvent (e.g., D2O in DMSO-d6) .

- MS Fragmentation : M+ peaks at m/z 195 (C8H13N3O) may split due to in-source decay; use ESI-MS in negative ion mode for clarity .

- Resolution Workflow :

- Repeat analysis under anhydrous conditions (dry DMSO, molecular sieves).

- Cross-validate with IR (N–H stretch: 3350–3450 cm⁻¹) and HRMS .

Q. What strategies improve the compound’s stability during biological activity assays?

Methodological Answer:

- Degradation Pathways : Photooxidation of the amino group and hydrolysis of the cyclopentyl ring in aqueous media .

- Stabilization Methods :

- Storage : −20°C under argon, shielded from light.

- Assay Conditions : Use PBS (pH 7.4) with 0.1% BSA to prevent aggregation; LC-MS monitoring every 24 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.